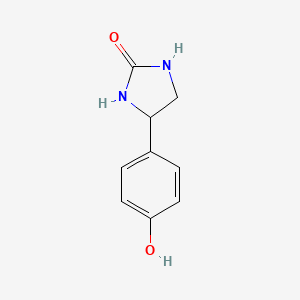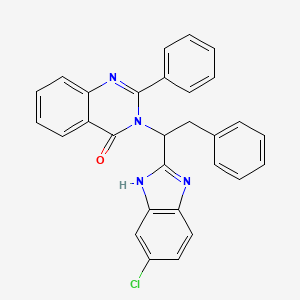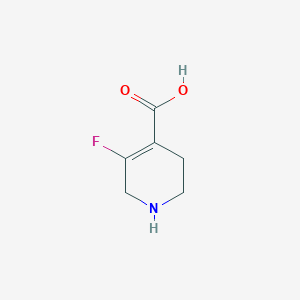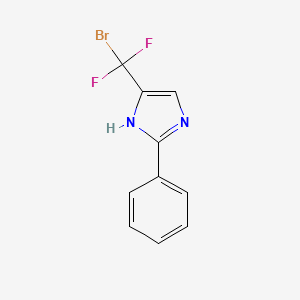
4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole is an organofluorine compound characterized by the presence of a bromodifluoromethyl group attached to an imidazole ring. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and the ability to form strong carbon-fluorine bonds. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole typically involves the introduction of the bromodifluoromethyl group into the imidazole ring. One common method is the reaction of 2-phenyl-1H-imidazole with bromodifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromodifluoromethyl group.
Cross-Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging
Mécanisme D'action
The mechanism of action of 4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl): Similar in structure but with a chlorodifluoromethyl group instead of bromodifluoromethyl.
(Trifluoromethyl)trimethylsilane (TMSCF3): Contains a trifluoromethyl group, offering different reactivity and properties.
Uniqueness
4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in specific chemical reactions and interactions, making it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C10H7BrF2N2 |
|---|---|
Poids moléculaire |
273.08 g/mol |
Nom IUPAC |
5-[bromo(difluoro)methyl]-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C10H7BrF2N2/c11-10(12,13)8-6-14-9(15-8)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
Clé InChI |
FAYJKBFLOGDVMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


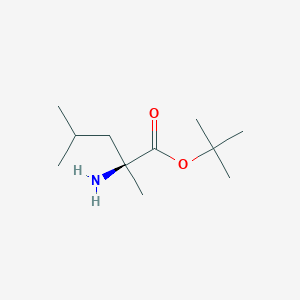

![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)
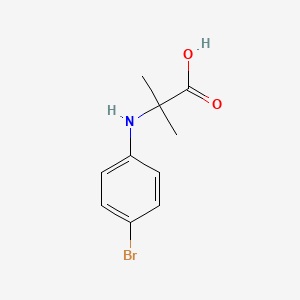

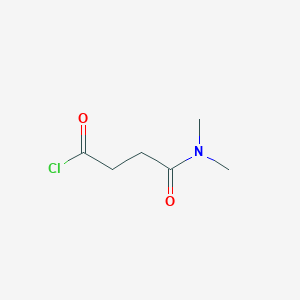


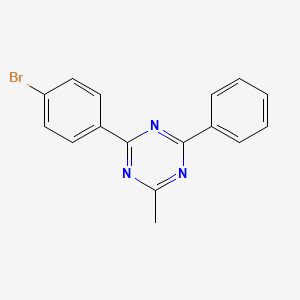
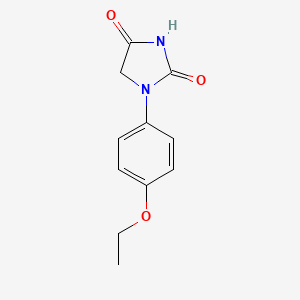
![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)
